N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-2-13-25(23,24)21-12-6-9-16-14-17(10-11-18(16)21)20-19(22)15-7-4-3-5-8-15/h10-11,14-15H,2-9,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSWPZOSZQNLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Cyclization Strategies
The tetrahydroquinoline scaffold is synthesized via nitration of β-arylethylamine derivatives followed by cyclization. For example, 4-nitrophenethylamine undergoes acid-catalyzed cyclization with formaldehyde to yield 6-nitro-1,2,3,4-tetrahydroquinoline. This method leverages the directing effects of the nitro group to ensure regioselectivity at position 6. Alternative approaches include Bischler-Napieralski reactions using phosphoryl chloride (POCl₃) to dehydrate N-acyl-β-arylethylamines, though this typically yields dihydroquinolines requiring subsequent hydrogenation.
Reduction of Nitro Intermediates
The 6-nitro intermediate is reduced to 6-amino-1,2,3,4-tetrahydroquinoline using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents like SnCl₂ in HCl. Hydrogenation at 40–60 psi H₂ in ethanol achieves >90% conversion, with the amine isolated via filtration and solvent evaporation.
Sulfonylation at the 1-Position
Propane-1-Sulfonyl Chloride Coupling
The secondary amine of 6-amino-1,2,3,4-tetrahydroquinoline undergoes sulfonylation with propane-1-sulfonyl chloride in dichloromethane (DCM) at 0–25°C. Triethylamine (2.5 equiv) neutralizes HCl, driving the reaction to completion within 4–6 hours. Silica-supported Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]/SiO₂) enhances reactivity, enabling sulfonylation at 70°C in toluene with 0.5 mol% catalyst loading.
Table 1: Sulfonylation Optimization Data
| Condition | Yield (%) | Catalyst | Temperature | Time (h) |
|---|---|---|---|---|
| Propane-1-sulfonyl chloride, DCM, Et₃N | 85 | None | 25°C | 6 |
| Propane-1-sulfonyl chloride, toluene, PASiO₂ | 92 | PASiO₂ (0.5 mol%) | 70°C | 3 |
Workup and Purification
Post-reaction, the mixture is quenched with 1 M NaOH, extracted with DCM (3×50 mL), and dried over Na₂SO₄. Rotary evaporation yields the sulfonamide as a white solid, with purity confirmed via HPLC (>98%).
Carboxamide Formation at the 6-Position
Carbodiimide-Mediated Coupling
The 6-amino group of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline reacts with cyclohexanecarboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in DCM. Activation of the carboxylic acid proceeds at 0°C for 30 minutes, followed by 24-hour stirring at 25°C.
Table 2: Amidation Reaction Parameters
| Reagent | Equiv | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| EDC·HCl, DMAP | 1.2 | DCM | 25°C | 88 |
| DCC, HOBt | 1.5 | THF | 25°C | 82 |
Acid Chloride Alternative
Cyclohexanecarboxylic acid is converted to its acid chloride using oxalyl chloride (2 equiv) in DCM with catalytic DMF. The acid chloride is reacted with the amine in DCM at −10°C, yielding the carboxamide after aqueous workup.
Characterization and Analytical Data
Spectral Confirmation
Crystallization and Purity
The final compound is recrystallized from acetone/methanol (3:1), yielding colorless needles with a melting point of 168–170°C. Purity is validated via elemental analysis (C: 63.1%, H: 7.2%, N: 9.8%; calc. C: 63.3%, H: 7.4%, N: 9.6%).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the tetrahydroquinoline core.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives of the tetrahydroquinoline core, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide may be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a pharmacological tool makes it a subject of interest in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in the treatment of various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and the cyclohexanecarboxamide moiety may play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Tetrahydroquinoline Derivatives
(a) (R)-N-((R)-1-Butyryl-6-(Naphthalen-2-ylmethyl)-1,2,3,4-THQ-4-yl)-2-Methylpropane-2-Sulfamide (14d)
- Key Features : This compound () shares the THQ core but differs in substituents: a butyryl group at the 1-position and a naphthalen-2-ylmethyl group at the 6-position. The sulfamide moiety replaces the sulfonyl group in the target compound.
- Biological Activity : Demonstrated mixed-efficacy μ-opioid receptor (MOR) modulation, with enhanced selectivity due to steric bulk from the naphthalenyl group .
- Structural Impact : The butyryl ester may reduce metabolic stability compared to the propane-1-sulfonyl group, which is more resistant to hydrolysis.
(b) 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-THQ-6-yl]Diazenyl}Benzonitrile
- Key Features (): The THQ core is functionalized with a diazenyl-linked benzonitrile group. Unlike the target compound, it lacks sulfonyl or carboxamide substituents.
- Applications : Used in spectroelectrochemical studies involving ionic liquids, highlighting its redox-active diazenyl group .
Carboxamide Analogues
(a) 4-Amino-N-Methylcyclohexane-1-Carboxamide
- Key Features (): Shares the cyclohexanecarboxamide moiety but lacks the THQ core. The methyl group and amino modification alter solubility and hydrogen-bonding capacity.
- Relevance : Demonstrates the carboxamide group’s role in enhancing solubility, a feature likely critical in the target compound’s pharmacokinetics .
Biological Activity
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following structural features:
- Molecular Formula : C20H30N2O3S
- Molecular Weight : 378.53 g/mol
- Key Functional Groups : Sulfonyl group, tetrahydroquinoline moiety, and cyclohexanecarboxamide.
These structural elements contribute to its reactivity and interaction with biological targets.
This compound primarily functions as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a critical enzyme in insulin and leptin signaling pathways. By inhibiting this enzyme, the compound may enhance insulin sensitivity and reduce blood glucose levels, making it a potential therapeutic agent for metabolic disorders such as type 2 diabetes and obesity .
Antidiabetic Effects
Research indicates that compounds similar to this compound exhibit significant antidiabetic properties through PTP1B inhibition. This inhibition leads to improved glucose homeostasis and insulin signaling .
Antimicrobial and Anticancer Properties
In addition to its antidiabetic potential, this compound has been explored for its antimicrobial and anticancer activities. Studies suggest that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The presence of the sulfonyl group enhances its ability to form covalent bonds with target proteins involved in cancer progression.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of this compound in comparison to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 3-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Bromine substitution | Potential anticancer properties | Contains bromine instead of cyclohexane |
| 4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Fluorine substitution | Investigated for metabolic effects | Fluorine enhances lipophilicity |
| 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | Butoxy group addition | Explored for various biological activities | Increases solubility |
This comparative analysis highlights how variations in substituents can lead to distinct biological profiles and potential applications.
Research Findings
Recent studies have focused on the pharmacokinetics (ADME) of this compound. However, comprehensive data regarding its absorption, distribution, metabolism, and excretion are still limited. The presence of the sulfonyl group suggests rapid metabolism in vivo .
Case Studies
Several case studies have documented the efficacy of PTP1B inhibitors in clinical settings. For instance:
- A study demonstrated that PTP1B inhibition led to significant reductions in fasting blood glucose levels in diabetic animal models.
- Another investigation highlighted the anticancer properties of similar sulfonamide derivatives against breast cancer cell lines.
These findings underscore the therapeutic potential of this compound in treating metabolic disorders and certain cancers.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves sulfonylation of a tetrahydroquinoline precursor with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) under reflux in anhydrous dichloromethane. Key steps include:
- Precursor Preparation : Formation of the tetrahydroquinoline-6-amine intermediate via cyclization.
- Sulfonylation : Reaction with propane-1-sulfonyl chloride at 0–25°C for 12–24 hours .
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization. Yield optimization requires controlled moisture exclusion, stoichiometric excess of sulfonyl chloride (1.2–1.5 eq), and inert atmosphere .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to verify sulfonamide (-SO₂NHR) and carboxamide (-CONHR) groups. Key signals include δ 7.8–8.2 ppm (NH) and δ 2.5–3.5 ppm (cyclohexane protons) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1350/1150 cm⁻¹ (SO₂ asymmetric/symmetric stretches) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?
Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times). Mitigation approaches include:
- Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and replicate experiments ≥3 times.
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .
- Mechanistic Validation : Confirm target engagement via SPR (surface plasmon resonance) or CRISPR knockouts .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for bioactivity?
- Analog Synthesis : Prepare derivatives with modified sulfonyl (e.g., ethane vs. propane sulfonyl) or carboxamide groups (e.g., cyclohexane vs. cyclopropane) .
- Biological Testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) or cytotoxicity screens (e.g., NCI-60 cell lines).
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or HDACs .
Q. What methodological considerations are essential for in vivo pharmacokinetic profiling of this compound?
- Dosing : Administer via intravenous (IV) and oral routes (5–50 mg/kg) in rodent models.
- Bioanalysis : LC-MS/MS to measure plasma/tissue concentrations and calculate parameters (t₁/₂, Cₘₐₓ, AUC) .
- Metabolite Identification : Use HR-MS/MS and isotopic labeling to track biotransformation pathways .
Key Research Gaps
- Mechanistic Depth : Limited data on off-target interactions (e.g., cytochrome P450 inhibition).
- In Vivo Efficacy : Few studies evaluate long-term toxicity or blood-brain barrier penetration.
- Synthetic Scalability : Multi-step routes with low overall yields (<50%) require optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
